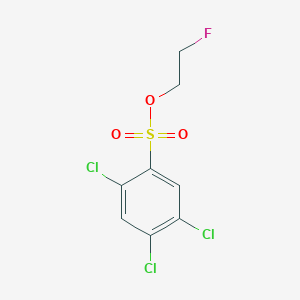
2-Fluoroethyl 2,4,5-trichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a sulfonic acid ester group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester typically involves the esterification of 2,4,5-trichlorobenzenesulfonyl chloride with 2-fluoroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid
- 2,4,5-Trichlorobenzenesulfonyl chloride
- 2-Fluoroethanol
Uniqueness
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it more reactive compared to other sulfonic acid derivatives. This unique combination of properties makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
93286-18-1 |
|---|---|
Formule moléculaire |
C8H6Cl3FO3S |
Poids moléculaire |
307.6 g/mol |
Nom IUPAC |
2-fluoroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3FO3S/c9-5-3-7(11)8(4-6(5)10)16(13,14)15-2-1-12/h3-4H,1-2H2 |
Clé InChI |
HBYMUZNHDQMVCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















